

Spectroscopic Data Interpretation of (2-(Methylamino)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **(2-(Methylamino)phenyl)methanol**, a key intermediate in various synthetic applications. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the structural-spectral correlations.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **(2-(Methylamino)phenyl)methanol** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃	~2.8	s	-
-CH ₂ -	~4.6	s	-
Ar-H	~6.6 - 7.3	m	-
-NH-	Variable	br s	-
-OH	Variable	br s	-

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃	~30
-CH ₂ -	~65
Aromatic C	~110 - 130
Aromatic C-N	~148
Aromatic C-CH ₂ OH	~135

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3600 - 3200	Strong, Broad
N-H Stretch (Secondary Amine)	3500 - 3300	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=C Stretch (Aromatic)	1600 - 1475	Medium
C-N Stretch (Aromatic Amine)	1350 - 1250	Strong
C-O Stretch (Primary Alcohol)	~1050	Strong

Mass Spectrometry (MS)

The PubChem database indicates a GC-MS analysis for **(2-(Methylamino)phenyl)methanol** available through the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
137	[M] ⁺ (Molecular Ion)	C ₈ H ₁₁ NO ⁺
118	High	[M - H ₂ O] ⁺ or [M - NH ₃] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for small organic molecules like **(2-(Methylamino)phenyl)methanol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **(2-(Methylamino)phenyl)methanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
 - Acquisition Parameters:
 - Number of Scans (NS): 8-16, increase for dilute samples.
 - Relaxation Delay (D1): 1-5 seconds, should be at least 5 times the longest T1 relaxation time for quantitative measurements.
 - Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
 - Acquisition Time (AQ): 2-4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
 - Acquisition Parameters:
 - Number of Scans (NS): 128 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (D1): 2-5 seconds.
 - Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase

and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press into a transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.
 - Background Scan: First, acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.
 - Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Spectral Range: A typical range is 4000 to 400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC is an excellent method for sample introduction and separation from impurities.

- Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.
- Ionization Method:
 - Electron Ionization (EI): This is a common "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation. A standard electron energy of 70 eV is typically used.
- Mass Analysis:
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
 - Mass Range: A scan range of m/z 40-400 is generally sufficient for this molecule.
- Data Acquisition and Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The resulting mass spectrum is a plot of relative ion abundance versus m/z. Fragmentation patterns are analyzed to deduce the structure of the molecule.

Spectroscopic Interpretation and Structural Correlation

The following diagram illustrates the logical relationship between the key structural features of **(2-(Methylamino)phenyl)methanol** and its expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Data Interpretation of (2-(Methylamino)phenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346500#spectroscopic-data-interpretation-of-2-methylamino-phenyl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com